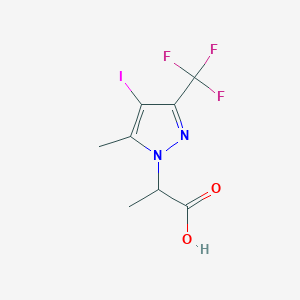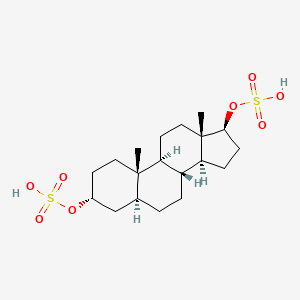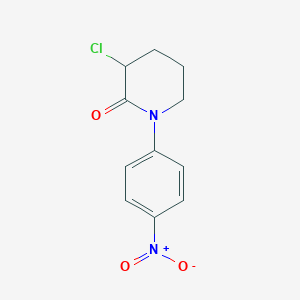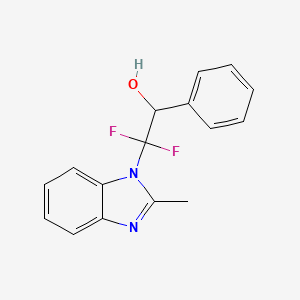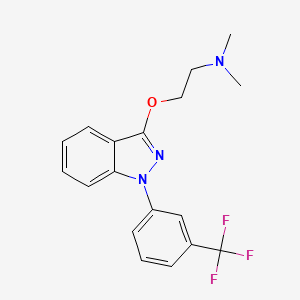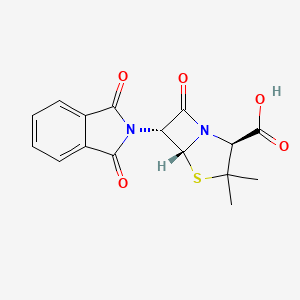
6-Phthalimidopenicillanic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Phthalimidopenicillanic acid is a derivative of penicillin, a well-known β-lactam antibiotic. This compound is characterized by the presence of a phthalimido group attached to the penicillanic acid nucleus. The phthalimido group provides enhanced stability to the β-lactam ring, making it a valuable intermediate in the synthesis of various penicillin derivatives .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phthalimidopenicillanic acid typically involves the reaction of 6-aminopenicillanic acid with phthalic anhydride. This reaction is carried out under mild conditions to ensure the integrity of the β-lactam ring. The reaction can be represented as follows:
6-aminopenicillanic acid+phthalic anhydride→6-Phthalimidopenicillanic acid
The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform, and the product is purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and minimize impurities. The use of continuous flow reactors and automated purification systems ensures consistent quality and high throughput .
化学反应分析
Types of Reactions
6-Phthalimidopenicillanic acid undergoes various chemical reactions, including:
Hydrazinolysis: This reaction involves the cleavage of the phthalimido group using hydrazine, leading to the formation of 6-aminopenicillanic acid.
Substitution Reactions: The phthalimido group can be substituted with other functional groups to create new penicillin derivatives.
Common Reagents and Conditions
Hydrazine: Used in hydrazinolysis to remove the phthalimido group.
Acid Chlorides and Anhydrides: Used in substitution reactions to introduce new functional groups.
Major Products Formed
6-Aminopenicillanic Acid: Formed by hydrazinolysis of this compound.
Various Penicillin Derivatives: Formed by substitution reactions.
科学研究应用
6-Phthalimidopenicillanic acid is widely used in scientific research due to its stability and versatility. Some of its applications include:
Antibiotic Development: Used as an intermediate in the synthesis of new penicillin derivatives with improved antibacterial properties.
Biological Studies: Employed in studies investigating the mechanisms of β-lactam antibiotics.
Chemical Synthesis: Serves as a building block for the synthesis of complex organic molecules.
作用机制
The primary mechanism of action of 6-Phthalimidopenicillanic acid involves its conversion to 6-aminopenicillanic acid, which then acts as a precursor for various penicillin antibiotics. These antibiotics inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to cell lysis and death .
相似化合物的比较
Similar Compounds
6-Aminopenicillanic Acid: The parent compound from which 6-Phthalimidopenicillanic acid is derived.
Phthalisoimido-penicillin Amide: Another derivative with similar stability but different reactivity.
Uniqueness
This compound is unique due to its enhanced stability provided by the phthalimido group. This stability allows it to undergo various chemical reactions that are otherwise impracticable with other penicillin derivatives .
属性
CAS 编号 |
20425-27-8 |
|---|---|
分子式 |
C16H14N2O5S |
分子量 |
346.4 g/mol |
IUPAC 名称 |
(2S,5R,6R)-6-(1,3-dioxoisoindol-2-yl)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C16H14N2O5S/c1-16(2)10(15(22)23)18-13(21)9(14(18)24-16)17-11(19)7-5-3-4-6-8(7)12(17)20/h3-6,9-10,14H,1-2H3,(H,22,23)/t9-,10+,14-/m1/s1 |
InChI 键 |
LNVKHOIUIPPOFH-ISTVAULSSA-N |
手性 SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)N3C(=O)C4=CC=CC=C4C3=O)C(=O)O)C |
规范 SMILES |
CC1(C(N2C(S1)C(C2=O)N3C(=O)C4=CC=CC=C4C3=O)C(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


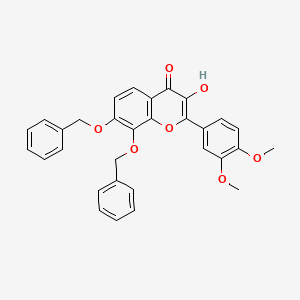
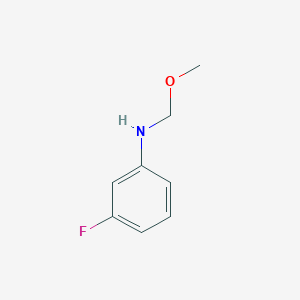
![10-O-[(2R,3S)-3-(Benzoylamino)-2-hydroxy-3-phenylpropanoyl]-10-O-deacetylpaclitaxel; Paclitaxel Imp I (EP)](/img/structure/B15291867.png)
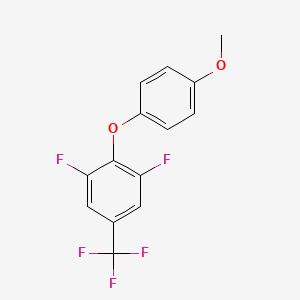
![5-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2(3H)-benzofuranone](/img/structure/B15291891.png)

![Benzoic acid, 4-[7-[6-cyano-5-(trifluoromethyl)-3-pyridinyl]-8-oxo-6-thioxo-5,7-diazaspiro[3.4]oct-5-yl]-2-fluoro-, methyl ester](/img/structure/B15291900.png)
![3-[2-[[2-(3-Hydroxyazetidin-1-yl)-6-(oxolan-3-yl)pyrimidin-4-yl]amino]ethyl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B15291901.png)
